METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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Overview
Description
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-2-(4-nitrophenyl)acetate: Shares the nitrophenyl group but differs in the overall structure and functional groups.
Imidazole-containing compounds: Similar in terms of heterocyclic structure but differ in the specific ring systems and substituents.
Uniqueness
Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its combination of multiple functional groups and ring systems, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C25H17ClN2O6 |
---|---|
Molecular Weight |
476.9g/mol |
IUPAC Name |
methyl 4-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H17ClN2O6/c1-12-20(25(30)33-2)21(22-23(27-12)14-5-3-4-6-15(14)24(22)29)19-10-9-18(34-19)16-11-13(28(31)32)7-8-17(16)26/h3-11,21,27H,1-2H3 |
InChI Key |
HESCHJPDMYMPIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)OC |
Origin of Product |
United States |
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